2,2',4,4',6-ペンタクロロビフェニル

概要

説明

Molecular Structure Analysis

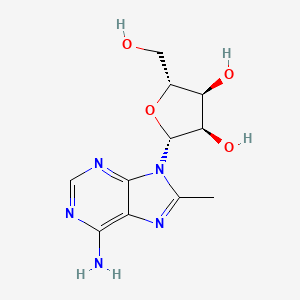

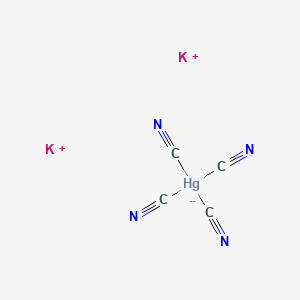

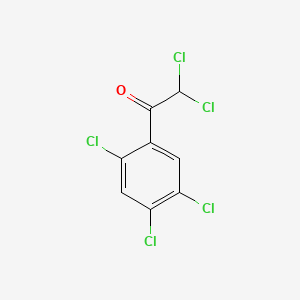

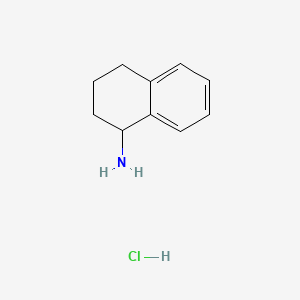

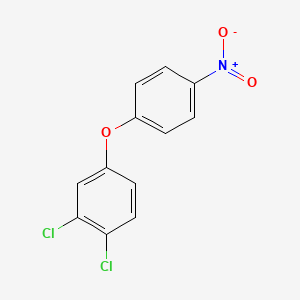

The molecular formula of 2,2’,4,4’,6-Pentachlorobiphenyl is C12H5Cl5 . The average molecular mass is 326.433 g/mol . The IUPAC name is 1,3,5-trichloro-2-(2,4-dichlorophenyl)benzene .Physical and Chemical Properties Analysis

2,2’,4,4’,6-Pentachlorobiphenyl is a solid substance . It appears as oily liquids or solids that are colorless to light yellow . The solubility is 7.14e-06 mg/mL at 25°C .科学的研究の応用

遺伝的安定性研究

2,2',4,4',6-ペンタクロロビフェニルは、ゲノムの守護者として知られるp53タンパク質を介して、遺伝的安定性への影響について研究されてきました。 この分野の研究は、この化合物ががんにつながる可能性のある遺伝子変化にどのように影響するかを理解することに焦点を当てています .

概日リズムの調節

この化合物は、概日時計の中心的な構成要素であるPER1の基本的および概日的な発現を阻害することにより、概日時計を調節することが示されています。 この分野の研究は、2,2',4,4',6-ペンタクロロビフェニルが生物学的リズムにどのように影響するかを探求しています .

エナンチオ選択的毒性

2,2',4,4',6-ペンタクロロビフェニルのエナンチオ選択的毒性効果、特に発達中の脳を標的とする発達神経毒性として、研究が行われてきました。 この分野では、化合物の異なるエナンチオマーがどのように異なる毒性効果を持つ可能性があるかを調べています .

シトクロムP450モノオキシゲナーゼ活性

人間のシトクロムP450モノオキシゲナーゼ系は、2,2',4,4',6-ペンタクロロビフェニルによって影響を受けます。 研究の目的は、この化合物が薬物代謝に関与するこれらの酵素の活性をどのように影響するかを決定することです .

環境汚染物質分析

2,2',4,4',6-ペンタクロロビフェニルは、持続性有機汚染物質(POPs)の一種として、その環境への影響と持続性を分析されています。 この分野の研究は、生態系や野生生物への長期的な影響を理解することを目指しています .

アトロプ選択的分解研究

アトロプ選択的分解に関する調査には、2,2',4,4',6-ペンタクロロビフェニルがさまざまな環境や生物でどのように分解されるかを理解することが含まれます。 この研究は、リスクを評価し、修復戦略を開発するために不可欠です .

Safety and Hazards

作用機序

Target of Action

2,2’,4,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . Additionally, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

The compound interacts with its targets, leading to changes in gene expression. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the body’s circadian rhythm.

Biochemical Pathways

It is known that pcbs, including this compound, can disrupt cell function by altering the transcription of genes . This can lead to a variety of effects, including changes in enzyme expression and function.

Pharmacokinetics

Like other pcbs, it is known to bioaccumulate due to its resistance to degradation . This means that the compound can build up in the body over time, potentially leading to harmful health effects. Its solubility is approximately 7.14e-06 mg/mL at 25°C

Result of Action

The molecular and cellular effects of 2,2’,4,4’,6-Pentachlorobiphenyl’s action can vary. One study found that it can induce mitotic arrest and activate p53, a protein that plays a key role in preventing cancer by repairing DNA damage or destroying cells if the damage is irreparable . This suggests that the compound could potentially contribute to genetic instability and cancer development .

生化学分析

Biochemical Properties

2,2’,4,4’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the aryl hydrocarbon receptor, a protein that regulates the expression of various genes involved in xenobiotic metabolism . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can induce the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . These interactions can lead to the formation of reactive oxygen species, contributing to oxidative stress and cellular damage .

Cellular Effects

2,2’,4,4’,6-Pentachlorobiphenyl has been found to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to activate the p53 protein, a key regulator of the cell cycle and apoptosis . The activation of p53 can lead to cell cycle arrest and apoptosis, which are critical mechanisms for preventing the proliferation of damaged cells . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can disrupt mitochondrial function, leading to impaired energy production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 2,2’,4,4’,6-Pentachlorobiphenyl involves several key processes. This compound can bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in xenobiotic metabolism . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of toxic metabolites . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,4’,6-Pentachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means that its effects can persist for extended periods . Long-term exposure to 2,2’,4,4’,6-Pentachlorobiphenyl has been shown to cause chronic oxidative stress, leading to sustained cellular damage and dysfunction . Additionally, the stability of this compound means that it can accumulate in tissues over time, leading to prolonged exposure and increased risk of adverse effects .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’,6-Pentachlorobiphenyl can vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and alter gene expression without causing significant cellular damage . At higher doses, 2,2’,4,4’,6-Pentachlorobiphenyl can cause severe oxidative stress, leading to extensive cellular damage and apoptosis . Additionally, high doses of this compound can disrupt endocrine function and impair reproductive health in animal models .

Metabolic Pathways

2,2’,4,4’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes metabolize 2,2’,4,4’,6-Pentachlorobiphenyl into various hydroxylated metabolites, which can be further conjugated and excreted from the body . The metabolism of this compound can also lead to the formation of reactive intermediates, which can cause cellular damage and contribute to its toxic effects .

Transport and Distribution

Within cells and tissues, 2,2’,4,4’,6-Pentachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . This compound is highly lipophilic, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the liver . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can cross cellular membranes and accumulate in intracellular compartments, leading to prolonged exposure and increased risk of adverse effects .

Subcellular Localization

The subcellular localization of 2,2’,4,4’,6-Pentachlorobiphenyl can influence its activity and function. This compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, 2,2’,4,4’,6-Pentachlorobiphenyl can accumulate in the nucleus, where it can interact with nuclear receptors and alter gene expression . The localization of this compound to specific subcellular compartments can therefore play a critical role in its biochemical and toxicological effects .

特性

IUPAC Name |

1,3,5-trichloro-2-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-8(9(15)3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUAZJIXKHPFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073504 | |

| Record name | 2,2',4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39485-83-1 | |

| Record name | 2,2',4,4',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039485831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H393L447VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)